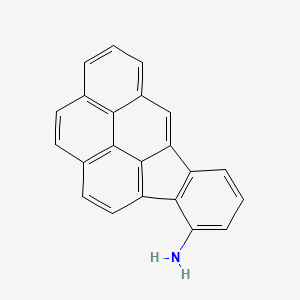

Indeno(1,2,3-cd)pyren-12-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indeno(1,2,3-cd)pyren-12-amine is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings. This compound is known for its presence in environmental pollutants and has been studied for its toxic, mutagenic, and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indeno(1,2,3-cd)pyren-12-amine can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate can react with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method involves a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .

Industrial Production Methods

In industrial settings, the production of this compound often involves the combustion of fossil fuels such as coal, oil, and gas. The compound is formed as a byproduct of incomplete combustion processes .

Chemical Reactions Analysis

Types of Reactions

Indeno(1,2,3-cd)pyren-12-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Peroxynitrite and metalloporphyrin systems are commonly used for oxidation reactions.

Substitution: Bromine and acetyl nitrate are used for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions include brominated, nitrated, and oxidized derivatives of this compound .

Scientific Research Applications

Indeno(1,2,3-cd)pyren-12-amine has several scientific research applications:

Environmental Studies: It is used as a marker for studying environmental pollution and the effects of PAHs on ecosystems.

Bioremediation: Research has shown that certain yeast strains can degrade this compound in the presence of iron nanoparticles and biosurfactants.

Medical Research: The compound is studied for its role in enhancing allergic lung inflammation via the aryl hydrocarbon receptor.

Mechanism of Action

The mechanism of action of indeno(1,2,3-cd)pyren-12-amine involves its metabolic transformation into reactive intermediates such as quinones and nitro derivatives. These intermediates can interact with cellular components, leading to mutagenic and carcinogenic effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and the aryl hydrocarbon receptor .

Comparison with Similar Compounds

Similar Compounds

Benzo(a)pyrene: Another PAH with similar toxic and carcinogenic properties.

Chrysene: A PAH with a similar structure and environmental presence.

Fluoranthene: Known for its mutagenic and carcinogenic effects.

Uniqueness

Indeno(1,2,3-cd)pyren-12-amine is unique due to its specific structure and the positions at which it undergoes substitution reactions. Its ability to form specific reactive intermediates also distinguishes it from other PAHs .

Properties

CAS No. |

123311-25-1 |

|---|---|

Molecular Formula |

C22H13N |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2(7),3,5,8(21),9,11(20),12,14(19),15,17-undecaen-6-amine |

InChI |

InChI=1S/C22H13N/c23-18-6-2-5-15-17-11-14-4-1-3-12-7-8-13-9-10-16(21(15)18)22(17)20(13)19(12)14/h1-11H,23H2 |

InChI Key |

FDTLZKQVCGJOLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C(C6=C4C3=C(C=C2)C=C6)C(=CC=C5)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)

![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)